molecular formula C13H15N3O3 B1671738 Imazapyr CAS No. 81334-34-1

Imazapyr

Cat. No. B1671738
CAS RN: 81334-34-1
M. Wt: 261.28 g/mol
InChI Key: CLQMBPJKHLGMQK-UHFFFAOYSA-N
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Description

Imazapyr is a non-selective herbicide used for the control of a broad range of weeds including terrestrial annual and perennial grasses and broadleaved herbs, woody species, and riparian and emergent aquatic species . It is part of the imidazolinone family of herbicides and has been used to research herbicidal resistances and biochemical pathways in an array of plants .


Synthesis Analysis

Imazapyr is a broad-spectrum herbicide in the imidazolinone family. Its primary use is as a post-emergence herbicide which is particularly effective on hard-to-control perennial grasses . The mode of action of imidazolinone herbicides is the inhibition of the enzyme acetohydroxy acid synthase (AHAS) which is a critical enzyme for the biosynthesis of branched chain amino acids necessary for cell growth and protein synthesis .


Molecular Structure Analysis

The molecular formula of Imazapyr is C13H15N3O3 . The molecular weight is 261.3 . The structure of Imazapyr includes an imidazolinone ring, which is crucial for its herbicidal activity .


Physical And Chemical Properties Analysis

Imazapyr is a dirty white/egg-shell white powder with a faint non-specific odour . Its melting point is 170.2–172.0 °C . Imazapyr decomposes prior to boiling . It has a vapour pressure of < 2.7 × 10–5 Pa at 45 °C . The solubility in water is 9.74 g/L in distilled water at 15 °C, 11.3 g/L in distilled water at 25 °C, and 13.5 g/L in distilled water at 35 °C .

Scientific Research Applications

Control of Invasive Spartina Alterniflora in Mangrove Wetlands

Imazapyr has been used to control the invasion of Spartina alterniflora, which has caused serious damage to coastal wetland ecosystems in China, especially the mangrove wetlands in South China . A study conducted at the Zhangjiangkou Mangrove Wetland Reserve showed that Imazapyr had no side effects on mangrove plants in the spraying area . The highest control efficiency (95.9%) was given by a specific mixture of Imazapyr .

Soil Bacterial Communities

The same study also evaluated the effect of Imazapyr on soil bacterial communities . The results showed no significant difference in the overall bacterial communities under different treatments . However, the soil bacterial diversity in the samples with adjuvant was higher than that in the samples without adjuvant .

Hardwood Forest Stand Improvement

A mixture of Triclopyr and Imazapyr was found to be more effective than Triclopyr alone for hardwood forest stand improvement . The herbicide mixture controlled hickory (Carya spp.) and sourwood (Oxydendrum arboreum) better than Triclopyr alone . The results indicate that a mixture of Triclopyr and Imazapyr provides better control than Triclopyr alone, and there is minimal risk to non-target tree species in hardwood stands when used according to label recommendations .

Soil Adsorption

Imazapyr’s adsorption properties have been studied in relation to soil temperature and moisture . It was found that adsorption decreased with increasing soil temperature, and increased with time and decreased soil moisture .

Residue Analysis

The residues of Imazapyr in different soils were reduced to 0.10–0.59 mg/kg . The study found that soil residues had no significant effect on bacteria .

Efficacy on Different Tree Species

Imazapyr has been found to be effective on some tree species that are not affected by other herbicides such as Triclopyr . For example, a significant proportion of treated hickory was still alive 18 months after treatment with Triclopyr alone, compared with 0 percent of hickory treated with the mixture of Triclopyr and Imazapyr .

Mechanism of Action

Target of Action

Imazapyr is a non-selective herbicide that targets a broad range of weeds including terrestrial annual and perennial grasses, broadleaved herbs, woody species, and riparian and emergent aquatic species . The primary target of Imazapyr is the plant-specific enzyme acetohydroxyacid synthase (ALS) . This enzyme is crucial for the biosynthesis of three branched-chain amino acids (valine, leucine, and isoleucine) necessary for protein synthesis and cell growth .

Mode of Action

Imazapyr is absorbed quickly through plant tissue and can be taken up by roots . It is translocated in the xylem and phloem to the meristematic tissues, where it inhibits the enzyme ALS . By inhibiting this enzyme, Imazapyr disrupts protein synthesis and interferes with cell growth and DNA synthesis .

Biochemical Pathways

The inhibition of ALS by Imazapyr disrupts the production of the branched-chain amino acids valine, leucine, and isoleucine . These amino acids are essential for protein synthesis and cell growth. Therefore, the inhibition of ALS leads to a deficiency of these amino acids, disrupting protein synthesis and cell growth, ultimately leading to the death of the plant .

Pharmacokinetics

Imazapyr is a weak acid herbicide, and its chemical structure, which determines its environmental persistence and mobility, is influenced by environmental pH . In soils, Imazapyr is degraded primarily by microbial metabolism . The half-life of Imazapyr in soil ranges from one to five months . In aqueous solutions, Imazapyr may undergo photodegradation with a half-life of two days . Studies indicate Imazapyr is excreted by mammalian systems rapidly with no bioaccumulation .

Result of Action

The action of Imazapyr results in the inhibition of plant growth soon after treatment . The meristematic areas of the plant gradually become chlorotic and necrotic, followed by a slow general foliar chlorosis and necrosis . This leads to the death of the plant, effectively controlling the growth of weeds .

Action Environment

The action of Imazapyr is influenced by environmental factors such as pH and temperature . Below pH 5, the adsorption capacity of Imazapyr increases, limiting its movement in soil . Adsorption of Imazapyr decreases with increasing soil temperature . Therefore, the efficacy and stability of Imazapyr are influenced by these environmental factors .

Safety and Hazards

Imazapyr is not highly toxic to birds and mammals, but some formulations can cause severe, irreversible eye damage . It is recommended to wear government-approved respirator, chemical-resistant gloves, safety goggles, and all other protective clothing when handling Imazapyr .

properties

IUPAC Name

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQMBPJKHLGMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8034665
Record name Imazapyr
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Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to tan powder; Aqueous solution: clear pale yellow to dark green liquid; [HSDB]
Record name Imazapyr
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Solubility

In acetone 3.39, dimethyl sulfoxide 47.1, hexane 0.00095, methanol 10.5, dichloromethane 8.72, toluene 0.180 (25 °C, all in g/100 mL), In water, 1.13X10+4 mg/L at 25 °C; 9.74 g/L at 15 °C
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Density

0.34 g/mL
Record name IMAZAPYR
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Vapor Pressure

VP: <0.013 mPa at 60 °C
Record name IMAZAPYR
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Mechanism of Action

A mode or mechanism of action of imazapyr in mammals is currently unknown; however, in plants, imazapyr acts as a meristem inhibitor through inhibition of amino acid branched chain biosynthesis., Mode of action: Systemic, contact and residual herbicide, absorbed by the foliage and roots, with rapid translocation in the xylem and phloem to the meristematic regions, where it accumulates., Imazapyr (IMZR), Imazapic (IMZC), Imazethapyr (IMZT), Imazamox (IMZX) and Imazaquin (IMZQ) ... are classified as imidazolinone (IMI) herbicides and their mode of action is to inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of the amino acids leucine, isoleucine and valine. ...
Record name IMAZAPYR
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Product Name

Imazapyr

Color/Form

Clear, slightly viscous, pale yellow to dark green aqueous liquid, White to tan powder, Crystals from acetone + hexane

CAS RN

81334-34-1
Record name Imazapyr
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Record name Imazapyr
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Record name 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-pyridine carboxylate; imazapyr (ISO)
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Record name IMAZAPYR
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Record name IMAZAPYR
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Melting Point

171 °C, MP: 160-180 (decomposes) /Imazapyr isopropylamine salt/
Record name IMAZAPYR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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